molecular formula C18H16BrNO B2745077 2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole CAS No. 443647-30-1

2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole

Cat. No.: B2745077
CAS No.: 443647-30-1
M. Wt: 342.236
InChI Key: LOYIPWQQBSAIOF-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its bromine and methoxy substituents, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 3-methoxybenzaldehyde.

    Formation of Schiff Base: The 4-bromoaniline reacts with 3-methoxybenzaldehyde to form a Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of an acid catalyst to form the pyrrole ring.

    Methylation: The final step involves the methylation of the pyrrole ring to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and alkyl halides.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include pyrrole oxides and other oxidized forms.

    Reduction: Products include amines and other reduced derivatives.

Scientific Research Applications

2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole involves its interaction with specific molecular targets. The bromine and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
  • 2-(4-Fluorophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
  • 2-(4-Iodophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole

Uniqueness

2-(4-Bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-methoxyphenyl)-5-methylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO/c1-13-6-11-18(14-7-9-15(19)10-8-14)20(13)16-4-3-5-17(12-16)21-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYIPWQQBSAIOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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